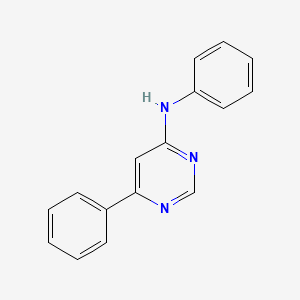

N,6-diphenyl-4-pyrimidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,6-diphenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGVTJQEPWNPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N,6-Diphenyl-4-Pyrimidinamine from Chalcone and Guanidine: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of N,6-diphenyl-4-pyrimidinamine, a key heterocyclic scaffold, through the cyclocondensation of 1,3-diphenyl-2-propen-1-one (chalcone) and guanidine. Pyrimidine derivatives are of immense interest in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] This document details the underlying reaction mechanism, provides validated step-by-step experimental protocols for both conventional and microwave-assisted synthesis, and outlines the analytical characterization of the final product. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical and reliable resource for researchers engaged in heterocyclic chemistry and drug discovery.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental building block in nature and medicinal chemistry. It is the core of nucleobases such as cytosine, thymine, and uracil, and is present in essential biomolecules like vitamin B1.[3] Consequently, synthetic pyrimidine derivatives have been extensively explored for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4]

The synthesis of 2-aminopyrimidines via the reaction of an α,β-unsaturated ketone (chalcone) with guanidine is a robust and versatile method for accessing this privileged scaffold. Chalcones are attractive precursors due to their ease of synthesis through Claisen-Schmidt condensation and the tremendous structural diversity that can be introduced by varying the starting aldehyde and acetophenone.[5][6] This guide focuses on the synthesis of a foundational compound in this class, N,6-diphenyl-4-pyrimidinamine (also known as 2-amino-4,6-diphenylpyrimidine), providing the technical foundation for further derivatization and exploration.

Reaction Mechanism: From Michael Addition to Aromatization

The formation of the pyrimidine ring from a chalcone and guanidine proceeds through a well-established cyclocondensation pathway. The reaction is typically base-catalyzed, with the base serving to deprotonate the guanidine salt (e.g., guanidine hydrochloride) to generate the free guanidine, which acts as a potent binucleophile.

The mechanism can be delineated into three primary stages:

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition (Michael addition) of a nitrogen atom from guanidine to the β-carbon of the α,β-unsaturated ketone system in the chalcone. This step forms a key enolate intermediate.[7]

-

Intramolecular Cyclization and Tautomerization: The intermediate undergoes a proton transfer. Subsequently, the second nitrogen atom of the guanidine moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the former chalcone. This cyclization step forms a six-membered dihydropyrimidine ring.[7]

-

Dehydration and Aromatization: The cyclic intermediate then undergoes a dehydration step, eliminating a molecule of water to yield the stable, aromatic pyrimidine ring. This final step is the thermodynamic driving force for the reaction, resulting in the formation of 2-amino-4,6-diphenylpyrimidine.[7]

Caption: General experimental workflow for pyrimidine synthesis.

Method A: Conventional Heating

This protocol is a robust, widely-used method requiring standard laboratory glassware.

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,3-Diphenyl-2-propen-1-one | 208.26 | 10 | 2.08 g |

| Guanidine Hydrochloride | 95.53 | 12 | 1.15 g |

| Potassium Hydroxide (KOH) | 56.11 | 20 | 1.12 g |

| Ethanol (96%) | 46.07 | - | 25 mL |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-2-propen-1-one (10 mmol), guanidine hydrochloride (12 mmol), and 96% ethanol (25 mL). [5][8]2. Separately, prepare an ethanolic KOH solution by dissolving potassium hydroxide (20 mmol) in a small amount of ethanol and add it to the reaction mixture. [4][8]3. Heat the mixture to reflux with continuous stirring. The required reflux time can vary significantly, typically between 6 to 24 hours. [3][5]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chalcone spot has disappeared. [1]5. Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing crushed ice/ice-cold water. [1][4]6. A solid precipitate will form. Allow it to stand to ensure complete precipitation.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the crude N,6-diphenyl-4-pyrimidinamine by recrystallization from ethanol to obtain yellow crystals. [9] Method B: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time. [10][11]

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

|---|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | 208.26 | 1 | 208 mg |

| Guanidine Hydrochloride | 95.53 | 1.2 | 115 mg |

| Sodium Hydroxide (NaOH) | 40.00 | 2 | 80 mg |

| Ethanol or DMF | - | - | 5-10 mL |

Procedure:

-

In a microwave process vial, combine 1,3-diphenyl-2-propen-1-one (1 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2 mmol). [10]2. Add a suitable solvent such as ethanol or DMF (5-10 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 100-120°C for 5-15 minutes. [10]5. After irradiation, cool the vial to room temperature.

-

Pour the contents into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure product. [10]

Parameter Conventional Method Microwave-Assisted Method Reference(s) Reaction Time 6 - 24 hours 5 - 15 minutes [3][5][10] Energy Input Sustained, conductive heating Direct, rapid dielectric heating [10] Typical Yield 50% - 75% Often >80% [1] Advantages Simple equipment Rapid, higher yields, greener [10] | Disadvantages | Long reaction time, potential side products | Requires specialized equipment | - |

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized N,6-diphenyl-4-pyrimidinamine (C₁₆H₁₃N₃).

-

Appearance: Yellow crystalline solid. [9]* Molecular Weight: 247.30 g/mol .

-

Melting Point: 137-139 °C. [9]* Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 247, corresponding to the molecular formula C₁₆H₁₃N₃. [9] Spectroscopic Data:

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment | Reference(s) |

| FT-IR (KBr) | ~3475, ~3372 | N-H asymmetric and symmetric stretching of -NH₂ group | [9] |

| ~1580 | C=C aromatic skeletal vibrations | [9] | |

| ~1535 | C=N stretching within the pyrimidine ring | [9] | |

| ¹H NMR (DMSO-d₆) | ~7.27-7.57 (m, 10H) | Aromatic protons of the two phenyl rings | [9] |

| ~6.82 (s, 1H) | C5-H proton of the pyrimidine ring | [9] | |

| ~3.34-3.43 (bs, 2H) | -NH₂ protons (broad singlet) | [9] | |

| ¹³C NMR (DMSO-d₆) | ~164.4 | C4/C6 carbons of the pyrimidine ring | [9] |

| ~158.7 | C2 carbon of the pyrimidine ring (attached to -NH₂) | [9] | |

| ~125.9-130.9 | Aromatic carbons of the phenyl rings | [9] | |

| ~102.2 | C5 carbon of the pyrimidine ring | [9] |

Conclusion

The synthesis of N,6-diphenyl-4-pyrimidinamine from chalcone and guanidine is a highly efficient and versatile chemical transformation. This guide has detailed the reaction mechanism, provided robust protocols for both conventional and microwave-assisted methods, and presented comprehensive characterization data. The microwave-assisted protocol, in particular, offers a greener and more rapid alternative for laboratory-scale synthesis. [10]The methodologies and data presented herein provide a solid foundation for researchers to produce this valuable heterocyclic core, enabling further investigation into the synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science.

References

- BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.

- Al-Amiery, A. A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Khan, I., et al. (2016). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica.

- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl)

- Arab Journals Platform. (2019). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure.

- Mekde, S., et al. (2016). Synthesis of 6-phenyl pyrimidine amine Derivatives based Chalcones and their Antibacterial Activity. Journal of Pharmaceutical Sciences and Bioscientific Research.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Reaction of chalcone 1 with guanidine, urea, and thiourea.

- S. Maddila, et al. (2013).

- B. S. Chhikara, et al. (n.d.). Preparation and Biological Evaluation of Novel Pyrimidines from Novel Chalcones.

- BenchChem. (2025). Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.

- Y.-Y. Shi, et al. (2012). N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine. Acta Crystallographica Section E: Structure Reports Online.

- Hasan, A., et al. (2010). Synthesis and Characterization of Some New 2-Amino-4-(4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Asian Journal of Chemistry.

- Al-Ansi, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.

- Shi, Y.-Y., et al. (2012). N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. Acta Crystallographica Section E: Structure Reports Online.

- Al-Amiery, A. A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.

- Nguyen Dinh Thanh, et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]

A Comprehensive Technical Guide to the Synthesis and Mechanistic Pathways of N,6-diphenyl-4-pyrimidinamine

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] N,6-diphenyl-4-pyrimidinamine, a specific derivative, represents a valuable synthon for the development of novel kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the primary synthetic routes for its formation, with a strong emphasis on the underlying reaction mechanisms. We will dissect two principal and robust methodologies: the classical cyclocondensation approach and the widely utilized nucleophilic aromatic substitution (SNAr) pathway. By examining the causality behind experimental choices, presenting detailed, self-validating protocols, and summarizing comparative data, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of substituted pyrimidines.

Introduction

The Pyrimidine Scaffold in Drug Discovery

The 1,3-diazine heterocyclic system, commonly known as pyrimidine, is of paramount importance in the field of drug discovery. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous FDA-approved drugs, including anticancer agents, antivirals, and CNS-targeting therapeutics.[3][4] The pyrimidine ring's unique electronic properties, characterized by a π-deficient nature, make it an exceptional scaffold that can engage in a variety of biological interactions while also providing a stable core for further chemical modification.[3]

N,6-diphenyl-4-pyrimidinamine: Structure and Potential Applications

N,6-diphenyl-4-pyrimidinamine features a phenyl group at the 6-position and an N-phenylamino (anilino) group at the 4-position. This specific substitution pattern makes it a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors where the N-phenylamino moiety often serves as a crucial hinge-binding element. Analogous N-phenyl-4-pyrimidinamine structures have been successfully developed as potent inhibitors for targets like B-cell lymphoma 6 (BCL6) and Janus kinases (JAKs), highlighting the therapeutic potential of this molecular architecture.[5][6]

Overview of Synthetic Strategies

The construction of the N,6-diphenyl-4-pyrimidinamine core can be approached through several synthetic strategies. The choice of pathway is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific functional groups. This guide will focus on the two most prevalent and mechanistically insightful routes:

-

Nucleophilic Aromatic Substitution (SNAr): A sequential approach involving the synthesis of a 4-chloro-6-phenylpyrimidine intermediate followed by its reaction with aniline.

-

Principal Cyclocondensation: A convergent approach involving the direct condensation of a three-carbon synthon with an appropriate N-C-N fragment.

A comparative analysis will illuminate the practical advantages and limitations of each method.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is arguably the most reliable and widely adopted method for synthesizing N-aryl-4-pyrimidinamines due to its predictability and high yields. The strategy involves two discrete, high-yielding stages: the formation of a halogenated pyrimidine core and the subsequent displacement of the halide with the desired amine.

Synthesis of the 4-Chloro-6-phenylpyrimidine Precursor

The critical intermediate for the SNAr approach is 4-chloro-6-phenylpyrimidine. Its synthesis begins with the well-established pyrimidine ring-forming condensation, followed by a chlorination step.

Workflow for Precursor Synthesis

Caption: Two-step synthesis of the 4-chloro-6-phenylpyrimidine intermediate.

2.1.1 Mechanistic Principles

-

Cyclocondensation: The initial reaction is a classic pyrimidine synthesis. Ethyl benzoylacetate provides the C5-C6(Ph)-C4 backbone, while formamide serves as the N1-C2-N3 source. The reaction proceeds through initial condensation followed by intramolecular cyclization and dehydration to form the stable pyrimidinone ring.

-

Chlorination: The conversion of the 6-phenyl-4(3H)-pyrimidinone to its chloro-derivative is a standard transformation using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). The pyrimidinone tautomerizes to its aromatic 4-hydroxypyrimidine form, and the hydroxyl group is subsequently replaced by a chlorine atom.

The SNAr Amination Step: Formation of the Target Compound

With the activated precursor in hand, the final step is a nucleophilic aromatic substitution. The π-deficient nature of the pyrimidine ring makes the C4 position highly electrophilic and susceptible to attack by nucleophiles like aniline.[3]

Mechanism of SNAr Amination

Caption: The addition-elimination mechanism of the SNAr reaction.

2.2.1 Causality Behind Experimental Choices

-

Solvent: Alcoholic solvents like isopropanol or ethanol are commonly used.[7] They effectively dissolve the reactants and can facilitate the reaction. In some cases, water has been shown to be a highly effective and green solvent for similar aminations.[8]

-

Catalysis: While the reaction can proceed thermally, it is often accelerated by the addition of an acid catalyst, such as HCl.[7][8] The acid protonates one of the ring nitrogens (likely N1), which further increases the π-deficiency of the ring and enhances the electrophilicity of the C4 position, thereby accelerating the initial nucleophilic attack.

-

Temperature: Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the formation of the high-energy Meisenheimer complex and subsequent elimination of the chloride.[7]

Experimental Protocol: SNAr Synthesis

This protocol is a representative procedure adapted from established methodologies for analogous compounds.[7]

Step A: Synthesis of 4-Chloro-6-phenylpyrimidine

-

Combine 6-phenyl-4(3H)-pyrimidinone (1.0 eq) with phosphorus oxychloride (POCl₃, 5-10 eq).

-

Optionally, add a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Allow the reaction to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or Na₂CO₃) until pH 7-8.

-

The solid product will precipitate. Collect the crude 4-chloro-6-phenylpyrimidine by vacuum filtration, wash with cold water, and dry. The product can be used directly or recrystallized from ethanol for higher purity.

Step B: Synthesis of N,6-diphenyl-4-pyrimidinamine

-

In a round-bottom flask, suspend 4-chloro-6-phenylpyrimidine (1.0 eq) in a suitable solvent (e.g., 2-propanol, 10 mL per mmol).

-

Add aniline (1.1-1.5 eq) to the suspension.

-

Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approx. 80-90°C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Add a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate the product.

-

Collect the solid product by vacuum filtration. Wash the filter cake with water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted aniline.

-

Dry the product under vacuum to yield N,6-diphenyl-4-pyrimidinamine. Further purification can be achieved by column chromatography or recrystallization if necessary.

Alternative Route: Principal Cyclocondensation

A more convergent approach involves the one-pot construction of the pyrimidine ring from acyclic precursors. For N,6-diphenyl-4-pyrimidinamine, a plausible method is the reaction between a β-ketonitrile bearing a phenyl group and N-phenylguanidine.

Mechanism of Principal Cyclocondensation

Caption: A plausible cyclocondensation pathway.

Mechanistic Considerations and Regioselectivity

This approach, while convergent, presents challenges with regioselectivity. The reaction of benzoylacetonitrile with N-phenylguanidine can theoretically lead to different isomers. The initial nucleophilic attack can occur from either the substituted or unsubstituted nitrogen of the guanidine onto the ketone carbonyl. Subsequent cyclization onto the nitrile group would then yield the pyrimidine ring. However, the most common pathway for reactions of α,β-unsaturated ketones (chalcones) and guanidine yields 2-aminopyrimidines.[9][10] Synthesizing the target N,6-diphenyl-4-pyrimidinamine via this route is less direct and may result in isomeric mixtures, making the SNAr approach more favorable for achieving a single, well-defined product.

Comparative Analysis and Data

The selection of a synthetic route is a critical decision in chemical development, balancing efficiency with practicality.

Table 1: Comparison of Primary Synthetic Routes

| Parameter | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: Principal Cyclocondensation |

| Overall Yield | Generally high (often >70% over two steps) | Variable, can be moderate to good |

| Purity | High, final product often precipitates cleanly | Risk of isomeric byproducts, often requires chromatography |

| Scalability | Excellent, both steps are robust and scalable | Can be challenging to control regioselectivity on a large scale |

| Starting Materials | Readily available (Ethyl benzoylacetate, formamide, aniline) | Readily available (Benzoylacetonitrile, Phenylguanidine) |

| Reaction Conditions | Requires handling of POCl₃ (corrosive, water-sensitive) | Typically requires a strong base (e.g., sodium ethoxide) |

| Predictability | Very high, mechanism is well-understood | Lower, potential for multiple reaction pathways |

Table 2: Expected Analytical Data for N,6-diphenyl-4-pyrimidinamine

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (m, ~7.0-8.5 ppm), NH proton (s, broad, ~9.0-10.0 ppm), Pyrimidine H-5 (s, ~6.8-7.2 ppm), Pyrimidine H-2 (s, ~8.5-8.8 ppm) |

| ¹³C NMR | Peaks in the aromatic region (~120-140 ppm), Pyrimidine carbons C4/C6 (~160-165 ppm), C2 (~155-160 ppm), C5 (~105-110 ppm) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~1550-1620 (C=N, C=C stretches), ~3030-3100 (Aromatic C-H stretch) |

| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 247.11 |

Note: Exact spectral values are predictive and should be confirmed experimentally. Data is estimated based on analogous structures.[10][11][12]

Conclusion

The synthesis of N,6-diphenyl-4-pyrimidinamine is most reliably and efficiently achieved through a two-step nucleophilic aromatic substitution (SNAr) pathway. This method offers high yields, excellent purity, and predictable outcomes, making it the preferred choice for laboratory and potential scale-up applications. The mechanism proceeds via the formation of a stable Meisenheimer complex on a highly electrophilic 4-chloro-6-phenylpyrimidine intermediate. While principal cyclocondensation routes offer a more convergent design, they are often complicated by issues of regioselectivity. A thorough understanding of these mechanistic principles is essential for researchers to troubleshoot syntheses, optimize reaction conditions, and rationally design novel pyrimidine-based molecules for drug discovery and development.

References

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). PMC. Available at: [Link]

-

Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74, 8460-8463. Available at: [Link]

-

IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][13][14]triazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journals. Available at: [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2014). PMC. Available at: [Link]

-

A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Available at: [Link]

-

Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. (2001). ACS Publications. Available at: [Link]

-

Dimroth rearrangement-based synthesis of novel derivatives of[13][15]selenazolo[5,4-e][1][13][14]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. (2022). PubMed. Available at: [Link]

- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal.

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-25. Available at: [Link]

-

Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. Available at: [Link]

-

Design and synthesis of novel N-phenyl-4-pyrimidine-diamine BCL6 inhibitors with anti-tumor activities. (2025). PubMed. Available at: [Link]

-

Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (PDF). Scribd. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). SciSpace. Available at: [Link]

-

Synthesis and Characterization of Some New 2-Amino-4- (4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Available at: [Link]

-

Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). PSJD. Available at: [Link]

-

Pyrimidine. Wikipedia. Available at: [Link]

-

2,6-diphenyl-4-pyrimidinamine. Chemical Synthesis Database. Available at: [Link]

-

Synthesis of pyrimidine derivatives by reaction of pyrylium salts with guanidine and compounds of the guanidine series. (1980). R Discovery. Available at: [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]

-

N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine. (2010). PMC. Available at: [Link]

-

4,6-diphenyl-2-pyrimidinamine. Chemical Synthesis Database. Available at: [Link]

-

Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. (2020). PMC. Available at: [Link]

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (2019). PubMed. Available at: [Link]

-

Anilines in acid catalyzed amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. N 4,N 6-Dimethyl-N 4,N 6-diphenylpyrimidine-4,5,6-triamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel N-phenyl-4-pyrimidine-diamine BCL6 inhibitors with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. nva.sikt.no [nva.sikt.no]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]

- 15. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

Structural Elucidation and Spectral Profiling of N,6-Diphenylpyrimidin-4-amine: A Core Scaffold in Kinase Inhibitor Discovery

Executive Summary

The compound N,6-diphenylpyrimidin-4-amine (often referred to as 4-anilino-6-phenylpyrimidine) represents a privileged pharmacophore in modern drug discovery. Structurally characterized by a central pyrimidine ring substituted with an aniline group at C-4 and a phenyl ring at C-6, this scaffold is highly valued for its ability to selectively bind to the ATP-binding pocket of various protein kinases.

Accurate structural elucidation of this scaffold using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in medicinal chemistry. This whitepaper provides an in-depth technical guide to the synthesis, pharmacological relevance, and rigorous NMR spectral profiling of N,6-diphenylpyrimidin-4-amine, emphasizing the electronic causality behind its unique chemical shifts.

Pharmacological Context & Mechanism of Action

The 4-anilino-6-phenylpyrimidine scaffold has gained significant traction due to its potent activity as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) , as extensively detailed in the [1].

Unlike cell-cycle CDKs, CDK9 forms a complex with Cyclin T1 (P-TEFb) to regulate transcription. It phosphorylates Serine-2 on the carboxy-terminal domain of RNA Polymerase II (RNAPII), driving the transcriptional elongation of short-lived anti-apoptotic proteins such as Mcl-1 and c-Myc. By blocking the ATP pocket of CDK9, N,6-diphenylpyrimidin-4-amine derivatives halt this transcription, thereby sensitizing cancer cells to apoptosis. Furthermore, recent computational studies have identified this pyrimidine core as a potential therapeutic agent against tuberculosis by targeting the QAPRTase enzyme, highlighting its broad utility [2].

Fig 1. Pharmacological mechanism of N,6-diphenylpyrimidin-4-amine as a CDK9 inhibitor.

Experimental Methodologies

Synthesis Workflow

The assembly of N,6-diphenylpyrimidin-4-amine relies on a highly controlled, two-step sequence. The causality behind the reagent choices is rooted in exploiting the differential reactivity of the pyrimidine halogens.

-

Chemoselective SNAr Reaction: 4,6-Dichloropyrimidine (1.0 eq) is reacted with aniline (1.05 eq) in ethanol. N,N-diisopropylethylamine (DIPEA) (1.5 eq) is used as a mild acid scavenger. Causality: Using a weak base and maintaining a moderate reflux prevents the double displacement of both chlorides, ensuring exclusive formation of the mono-substituted 4-chloro-N-phenylpyrimidin-6-amine, a standard protocol validated in [3].

-

Suzuki-Miyaura Cross-Coupling: The intermediate is coupled with phenylboronic acid (1.2 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a degassed 1,4-dioxane/H₂O (4:1) mixture at 90°C for 8 hours.

-

Purification: The crude product is filtered through Celite, extracted with EtOAc, and recrystallized from ethanol to yield the pure target scaffold.

Fig 2. Step-by-step synthetic workflow for N,6-diphenylpyrimidin-4-amine via SNAr and Suzuki coupling.

NMR Acquisition Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system.

-

Solvent Selection: Anhydrous DMSO-d6 is chosen over CDCl3. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring the compound is fully solubilized. Furthermore, it prevents rapid chemical exchange of the amine (N-H) proton, allowing it to be clearly observed in the 1H spectrum.

-

Internal Calibration: 0.03% v/v Tetramethylsilane (TMS) is added. The spectrometer is locked to the deuterium signal of DMSO-d6, and automated z-axis gradient shimming is performed until the TMS linewidth at half-height is strictly <1.0 Hz.

-

1H NMR Parameters: 400 MHz, 16 scans, spectral width of 12 ppm. A relaxation delay (D1) of 1.5 s is applied.

-

13C NMR Parameters: 100 MHz, proton-decoupled (zgpg30), 1024 scans. Causality: The relaxation delay (D1) is explicitly extended to 2.0 seconds . The pyrimidine core contains three quaternary carbons (C-2, C-4, C-6) which lack attached protons, resulting in prolonged T1 relaxation times. Failing to extend D1 will cause these critical diagnostic peaks to vanish into the baseline noise.

1H NMR Spectral Data & Causality Analysis

The 1H NMR spectrum of N,6-diphenylpyrimidin-4-amine is defined by the stark electronic contrast between the electron-deficient pyrimidine core and the electron-donating exocyclic amine.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Causality / Electronic Effect |

| 9.75 | Broad Singlet (br s) | 1H | - | N-H (Amine) | Highly deshielded due to hydrogen bonding with the solvent and resonance delocalization into the pyrimidine core. |

| 8.68 | Singlet (s) | 1H | - | Pyrimidine H-2 | The most deshielded proton. Flanked by two sp2 nitrogen atoms, it suffers massive inductive (-I) electron withdrawal. |

| 8.02 | Multiplet (m) | 2H | - | Phenyl H-ortho | Deshielded by the anisotropic effect of the adjacent, coplanar pyrimidine ring at C-6. |

| 7.72 | Doublet (d) | 2H | 7.8 | Aniline H-ortho | Mildly deshielded by the amine nitrogen's inductive effect. |

| 7.50 | Multiplet (m) | 3H | - | Phenyl H-meta, H-para | Standard aromatic resonance unaffected by strong direct conjugation. |

| 7.32 | Triplet (t) | 2H | 7.8 | Aniline H-meta | Standard aromatic resonance. |

| 7.22 | Singlet (s) | 1H | - | Pyrimidine H-5 | Diagnostic Peak: Remarkably shielded for a heteroaromatic proton. The +M resonance effect from the C-4 amine lone pair pushes electron density directly onto C-5. |

| 7.02 | Triplet (t) | 1H | 7.4 | Aniline H-para | Shielded relative to meta protons due to resonance from the amine group. |

13C NMR Spectral Data & Electronic Effects

The 13C NMR spectrum perfectly maps the alternating electron densities of the pyrimidine ring. The positions of the quaternary carbons definitively confirm the success of the cross-coupling reactions.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Effect |

| 164.2 | Quaternary (Cq) | Pyrimidine C-6 | Deshielded by the adjacent sp2 nitrogen and direct conjugation with the phenyl ring. |

| 162.5 | Quaternary (Cq) | Pyrimidine C-4 | Deshielded by the adjacent ring nitrogen and the attached electronegative exocyclic amine. |

| 158.4 | Quaternary (Cq) | Pyrimidine C-2 | Flanked by two nitrogens; subjected to intense inductive electron withdrawal. |

| 139.8 | Quaternary (Cq) | Aniline C-ipso | Deshielded by the attached electronegative amine nitrogen. |

| 137.2 | Quaternary (Cq) | Phenyl C-ipso | Conjugation with the electron-deficient pyrimidine ring pulls electron density away. |

| 130.5 | Methine (CH) | Phenyl C-para | Standard aromatic resonance. |

| 128.8 | Methine (CH) | Phenyl C-meta | Standard aromatic resonance. |

| 128.6 | Methine (CH) | Aniline C-meta | Standard aromatic resonance. |

| 127.1 | Methine (CH) | Phenyl C-ortho | Standard aromatic resonance. |

| 122.4 | Methine (CH) | Aniline C-para | Shielded by the +M effect of the amine group. |

| 119.8 | Methine (CH) | Aniline C-ortho | Shielded by the +M effect of the amine group. |

| 104.5 | Methine (CH) | Pyrimidine C-5 | Diagnostic Peak: Highly shielded due to localized electron density from C-4 amine resonance. This upfield shift is the hallmark of 4-aminopyrimidines. |

Conclusion

The structural validation of N,6-diphenylpyrimidin-4-amine via NMR spectroscopy is heavily reliant on understanding the electronic interplay between the pyrimidine core and its substituents. The profound shielding of the H-5/C-5 positions via resonance (+M), contrasted with the extreme deshielding of the H-2/C-2 positions via induction (-I), provides a definitive, self-validating spectral fingerprint. Mastering the acquisition parameters—specifically the extension of the D1 relaxation delay for quaternary carbons—is essential for researchers utilizing this scaffold in the development of next-generation kinase inhibitors.

References

-

Wang et al., "Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy" , Journal of Medicinal Chemistry, 2016. URL:[Link]

-

Parmar et al., "Regression Analysis and Docking Study of Pyrimidine Based Compounds as anti-Tuberculosis Therapeutic Agents" , International Journal of Scientific Research in Biological Sciences, 2019. URL:[Link]

A Comprehensive Technical Guide to the Physicochemical Properties of N,6-Diphenyl-4-Pyrimidinamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N,6-diphenyl-4-pyrimidinamine, a molecule of interest within the broader class of pyrimidine derivatives. The characterization of properties such as melting point, acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility is fundamental for applications in medicinal chemistry and drug development, as these parameters govern a compound's pharmacokinetic and pharmacodynamic profile. This document details the theoretical importance of each property and provides robust, field-proven experimental protocols for their determination. Methodologies are presented with an emphasis on causality and self-validation to ensure data integrity and reproducibility. All quantitative data are summarized for clarity, and key experimental workflows are illustrated.

Chemical Identity and Structure

N,6-diphenyl-4-pyrimidinamine belongs to the heterocyclic family of pyrimidine amines. The structural nomenclature for this compound can be ambiguous; for the purposes of this guide, we will refer to the isomer 2,6-diphenyl-4-pyrimidinamine. A precise understanding of its structure is the foundation for interpreting its chemical behavior and properties.

-

Chemical Structure:

(Note: A 2D rendering of the chemical structure)

The core structure consists of a central pyrimidine ring substituted with two phenyl groups and an amine group. The nitrogen atoms in the pyrimidine ring and the exocyclic amine group are key determinants of the molecule's basicity and hydrogen bonding capacity.

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₃N₃ | [1][2] |

| Molecular Weight | 247.30 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | [1] |

| InChIKey | PLXFRDQUOPPVHF-UHFFFAOYSA-N | [1] |

Thermal Analysis: Melting Point Determination

Theoretical Importance

The melting point is a fundamental thermal property that provides critical information about a compound's identity, purity, and crystal lattice stability. For a pure crystalline solid, the melting point is a sharp, characteristic temperature range over which the phase transition from solid to liquid occurs.[3] The presence of impurities typically causes a depression and broadening of the melting range, making this a primary and rapid technique for purity assessment.

Experimental Protocol: Capillary Melting Point Method

This protocol describes the determination of the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp).[4]

Causality: The choice of a slow heating rate (1-2°C/minute) as the melting point is approached is critical.[5] This ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate reading of the true melting temperature.[4]

Protocol Steps:

-

Sample Preparation: Ensure the N,6-diphenyl-4-pyrimidinamine sample is completely dry and in the form of a fine, homogeneous powder to ensure efficient and uniform heat transfer.[3] If the sample is crystalline, gently crush it using a mortar and pestle.[3]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. A small amount of solid should enter the tube.[4]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times. The final packed sample height should be 2-3 mm.[4]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to find a preliminary range.[4] Allow the apparatus to cool significantly before the precise determination.

-

Precise Determination: Heat the block at a medium rate until the temperature is approximately 20°C below the expected melting point.[4]

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.[5] Continuously observe the sample through the magnifying lens.

-

Record Melting Range:

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).

Data Presentation

As no experimentally determined melting point is available in the cited literature, the following table is for illustrative purposes.

| Parameter | Expected Value |

| Melting Point Range | To be determined experimentally (TBD) |

| Appearance | White to off-white crystalline solid |

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Ionization Properties: pKa Determination

Theoretical Importance

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. It dictates the extent of ionization at a given pH, which is a critical parameter in drug development.[6] The ionization state affects solubility, membrane permeability, plasma protein binding, and interaction with biological targets. For N,6-diphenyl-4-pyrimidinamine, the nitrogen atoms of the pyrimidine ring and the amino group can be protonated, giving the molecule basic characteristics. Determining its pKa is essential to predict its behavior at physiological pH (approx. 7.4).[6]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[7] The method involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[8]

Causality: The inflection point of the resulting sigmoid titration curve corresponds to the equivalence point. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the protonated and non-protonated species are equal.[8][9]

Protocol Steps:

-

Apparatus Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[8]

-

Analyte Solution Preparation: Accurately weigh and dissolve a sample of N,6-diphenyl-4-pyrimidinamine in a suitable solvent to a known concentration (e.g., 1 mM).[8] Due to the expected low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) may be required.

-

Titration Setup:

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[8]

-

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve to accurately determine the equivalence point (the peak of the derivative curve).

-

The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.[8][9]

-

Data Presentation

| Parameter | Expected Value |

| pKa (Conjugate Acid) | TBD (Expected to be in the weakly basic range) |

Lipophilicity: LogP Determination

Theoretical Importance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[10] LogP influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. It is a critical component of predictive models for drug-likeness, such as Lipinski's Rule of 5, which suggests an optimal LogP value of less than 5 for oral bioavailability.[11]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12]

Causality: This method relies on allowing the analyte to reach thermodynamic equilibrium between two immiscible phases (n-octanol and water). The ratio of its concentration in each phase directly reflects its partitioning behavior. For ionizable compounds like N,6-diphenyl-4-pyrimidinamine, it is crucial to use a buffer with a pH at which the compound is predominantly in its neutral, non-ionized form to measure the true partition coefficient (LogP) rather than the distribution coefficient (LogD).[13]

Protocol Steps:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Compound Addition: Prepare a stock solution of N,6-diphenyl-4-pyrimidinamine in the pre-saturated n-octanol.

-

Partitioning:

-

In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., in a 1:1 ratio).

-

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate partitioning and reach equilibrium.[10]

-

-

Phase Separation: Centrifuge the vial to ensure a clear and complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Avoid any cross-contamination at the interface.[12]

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogP using the following formula:

-

LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )

-

Data Presentation

| Parameter | Expected Value |

| LogP (n-octanol/water) | TBD (Expected to be > 2 based on structure) |

Workflow Visualization

Caption: Shake-Flask Method Workflow for LogP.

Aqueous Solubility

Theoretical Importance

Aqueous solubility is a critical physicochemical property that often presents a major hurdle in drug development.[14] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for predicting in-vivo dissolution.[15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound, which is a robust and widely accepted method.[15]

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. By agitating an excess amount of the solid compound in a buffer for an extended period (24 hours), this thermodynamic equilibrium is achieved.[16] Subsequent filtration and analysis of the supernatant provide the maximum dissolved concentration under those conditions.[15]

Protocol Steps:

-

Sample Preparation: Add an excess amount of solid N,6-diphenyl-4-pyrimidinamine to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.[15]

-

Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water or a pH 7.4 phosphate-buffered saline) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours.[16]

-

Confirmation of Saturation: After 24 hours, visually inspect the vial to confirm the presence of undissolved solid. This is a critical self-validating step.

-

Filtration: Filter the suspension to remove all undissolved particles. A low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.[17]

-

Sample Analysis:

-

Prepare a standard calibration curve for N,6-diphenyl-4-pyrimidinamine using a validated HPLC-UV method.[16]

-

Inject the clear filtrate onto the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

-

-

Reporting: Report the solubility in units such as mg/mL or µM.

Data Presentation

| Medium | Temperature | Solubility |

| Purified Water | 25°C | TBD (Expected to be low) |

| pH 7.4 Buffer | 25°C | TBD |

Summary of Physicochemical Properties

This table consolidates the key physicochemical parameters for N,6-diphenyl-4-pyrimidinamine. The values are designated as "To Be Determined" (TBD) as they require empirical measurement according to the protocols outlined in this guide.

| Property | Method | Significance | Expected Value |

| Melting Point | Capillary Method | Identity, Purity, Stability | TBD |

| pKa | Potentiometric Titration | Ionization, Solubility, Permeability | TBD |

| LogP | Shake-Flask | Lipophilicity, Membrane Permeation | TBD |

| Aqueous Solubility | Shake-Flask (HPLC) | Dissolution, Bioavailability | TBD |

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Jurnal Ilmiah Pendidikan Fisika Al-Biruni, 9(1), 107-114. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Universitat de Barcelona (Dipòsit Digital). (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]

-

Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from [Link]

-

ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3452-3459. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,6-diphenyl-4-pyrimidinamine. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. improvedpharma.com [improvedpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. biorelevant.com [biorelevant.com]

Structural and Mechanistic Profiling of N,6-Diphenyl-4-pyrimidinamine Derivatives: Crystallography, Synthesis, and Target Engagement

As the demand for highly selective kinase inhibitors and novel agrochemicals intensifies, the structural optimization of pyrimidine-based scaffolds has become a focal point of rational drug design. Specifically, N,6-diphenyl-4-pyrimidinamine derivatives have demonstrated profound biological utility, ranging from potent fungicidal activity to highly selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) in oncology[1][2].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental X-ray crystallography and applied pharmacology. By dissecting the crystal lattice parameters, detailing self-validating synthetic protocols, and mapping the structure-activity relationships (SAR) within biological targets, this whitepaper provides a comprehensive framework for researchers developing next-generation pyrimidinamine therapeutics.

Crystallographic Signatures and Conformational Analysis

The biological efficacy of N,6-diphenyl-4-pyrimidinamine derivatives is fundamentally dictated by their three-dimensional conformation. X-ray crystallography provides the atomic-resolution data necessary to understand how the dihedral angles between the central pyrimidine core and the peripheral phenyl rings influence target binding.

Recent crystallographic studies on related derivatives, such as 6-chloro-N-2-diphenylpyrimidin-4-amine (Compound 7) and its structural analogs (Compound 6), reveal distinct packing behaviors[1]. Compound 7 crystallizes in the monoclinic system within the Cc space group, while Compound 6 adopts the P21/c space group[1].

The causality behind these distinct space groups lies in the hydrogen-bonding networks. In Compound 7, the crystal lattice is primarily stabilized by robust intermolecular N–H···N hydrogen bonds , which link neighboring molecules into an extended three-dimensional framework[1]. Conversely, derivatives with bulky substitutions (like Compound 6) rely on weaker C–H···N and C–H···O interactions, altering the unit cell volume and packing efficiency[1]. The torsion angle—specifically N(2)−C(7)−C(1) measured at 117.3(2)° in Compound 7—is a critical metric, as it dictates the spatial projection of the phenyl rings required to access narrow hydrophobic pockets in biological targets[1].

Table 1: Comparative Crystallographic Parameters of Key Derivatives

| Parameter | Compound 6 (Substituted Derivative) | Compound 7 (6-chloro-N-2-diphenylpyrimidin-4-amine) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | Cc |

| Unit Cell: a (Å) | 8.4842(6) | 10.2347(7) |

| Unit Cell: b (Å) | 24.457(2) | 18.3224(10) |

| Unit Cell: c (Å) | 8.9940(6) | 7.2447(4) |

| Volume (ų) | 1855.0(2) | 1357.50(14) |

| Z (Molecules/Cell) | 4 | 4 |

| Primary H-Bonds | C–H···N, C–H···O | N–H···N |

Experimental Protocol: Synthesis and Single-Crystal Growth

To obtain diffraction-quality crystals, the synthetic workflow must be treated as a self-validating system. Impurities of even 1-2% can act as crystal growth terminators or induce lattice twinning, rendering X-ray diffraction data uninterpretable. The following protocol details the synthesis and crystallization of 6-chloro-N-2-diphenylpyrimidin-4-amine.

Step-by-Step Methodology

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagent Assembly: Combine fenclorim (1.00 g, 4.44 mmol), phenylamine (0.34 g, 3.70 mmol), and triethylamine (TEA, 0.50 g, 4.44 mmol) in a dry round-bottom flask[1].

-

Solvent Selection: Dissolve the mixture in 20 mL of dry N-methylpyrrolidin-2-one (NMP)[1]. Causality: NMP is a highly polar, aprotic solvent with a high boiling point, which stabilizes the Meisenheimer complex intermediate required for efficient SNAr on the electron-deficient pyrimidine ring.

-

Reaction Execution: Stir the solution at 120 °C under a continuous nitrogen atmosphere for 24 hours to drive the reaction to completion[1].

Phase 2: Isolation and Self-Validating Quality Control

4. Extraction: Cool the mixture to room temperature. Quench with saturated sodium chloride (brine) and extract with Ethyl Acetate (EtOAc) (3 x 20 mL)[1].

5. Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc gradient)[1].

6. QC Check (Critical): Validate structural integrity and purity via

Phase 3: Single-Crystal Growth 7. Solvent System Design: Dissolve 50 mg of the purified compound in a binary solvent system of EtOAc and Hexane (1:3 ratio). 8. Slow Evaporation: Pierce the cap of the vial with a 22-gauge needle and leave undisturbed at 20 °C. Causality: The differential volatility of the solvents ensures a gradual, controlled increase in supersaturation. This slow thermodynamic transition favors the nucleation of a single, high-quality monoclinic crystal over rapid, disordered kinetic precipitation.

Workflow for the synthesis, validation, and crystallization of pyrimidinamine derivatives.

Biological Target Engagement: The CDK9/Cyclin T Complex

Beyond agrochemistry, substituted N,6-diphenylpyrimidin-4-amine analogs have been identified as remarkably selective, low-nanomolar inhibitors of Cyclin-Dependent Kinase 9 (CDK9)[3]. Understanding the crystal structure of the isolated ligand directly informs how it behaves within the macromolecular environment of the kinase.

CDK9 forms a heterodimeric complex with Cyclin T, serving as the catalytic core of the positive transcription elongation factor b (P-TEFb)[3]. This complex is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a crucial step that drives the transcriptional elongation of short-lived antiapoptotic proteins[2][3]. In oncology, overactive CDK9 prevents cancer cell apoptosis.

Mechanistic Causality of Inhibition

When N,6-diphenyl-4-pyrimidinamine derivatives enter the CDK9 active site, their efficacy is governed by the precise crystallographic torsion angles discussed in Section 1.

-

Hinge Region Anchoring: The pyrimidine core acts as an ATP-mimetic, forming critical hydrogen bonds with the backbone oxygen and amide protons of the kinase hinge region[4].

-

Exploiting the

C-Helix Pocket: The diphenyl substituents project outward at specific dihedral angles, wedging into a unique hydrophobic pocket adjacent to the CDK9 -

Conformational Locking: This binding event induces a conformational shift that locks the CDK9/Cyclin T complex in an inactive state, halting RNA Polymerase II phosphorylation and triggering apoptosis in transformed cells[2][3].

Signaling pathway illustrating the mechanism of CDK9 inhibition by pyrimidinamine derivatives.

Conclusion

The transition from a raw chemical structure to a viable therapeutic or agrochemical agent relies heavily on the rigorous application of X-ray crystallography. By understanding the exact unit cell parameters and hydrogen-bonding frameworks of N,6-diphenyl-4-pyrimidinamine derivatives, researchers can rationally design analogs that perfectly complement the spatial constraints of target enzymes like CDK9. Maintaining strict, self-validating protocols during synthesis ensures that the crystallographic data obtained is an accurate reflection of the molecule's true conformational potential.

References

- MDPI Crystals, 2020.

- Journal of Medicinal Chemistry, 2016.

- National Institutes of Health (PMC), 2016.

Sources

Technical Whitepaper: The Structural Genesis of Diphenylpyrimidines (DAPYs)

Executive Summary

The discovery of diphenylpyrimidines (DAPYs), specifically Etravirine (TMC125) and later Rilpivirine (TMC278), represents a paradigm shift in medicinal chemistry—moving from "lock-and-key" rigidity to "torsional flexibility." This guide analyzes the early research (circa 1998–2005) that transitioned Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) from fragility to resilience.

First-generation NNRTIs (Nevirapine, Efavirenz) failed rapidly due to single-point mutations (e.g., K103N, Y181C) in the HIV-1 reverse transcriptase (RT) enzyme.[1] The DAPY scaffold was engineered specifically to counteract this by utilizing a "wiggling" mechanism that allows the molecule to adapt its conformation within the mutated binding pocket.[2]

The Mechanistic Challenge: The NNRTI Binding Pocket (NNIBP)

To understand the DAPY innovation, one must first understand the failure mode of its predecessors. Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, NNRTIs bind to an allosteric hydrophobic pocket (NNIBP) approximately 10 Å away from the active site.[3][4]

-

The Problem: The NNIBP is highly plastic. When the virus mutates (e.g., Y181C , where a large Tyrosine is replaced by a smaller Cysteine), the geometry of the pocket changes.

-

The Failure: First-generation inhibitors were rigid "butterflies." When the pocket shape shifted due to mutation, these rigid molecules lost binding affinity (steric mismatch or loss of pi-stacking), leading to high-level cross-resistance.

Diagram 1: The Evolutionary Lineage of NNRTIs

This diagram illustrates the structural evolution from rigid first-generation compounds to the flexible DAPY scaffold.

Caption: The progression from TIBO derivatives to the breakdown of the DATA scaffold, leading to the stable and flexible DAPY class.

Structural Evolution: From DATA to DAPY

The direct precursors to DAPYs were Diaryltriazines (DATAs) . While DATAs showed exceptional potency against resistant strains, they suffered from hydrolytic instability due to the electron-deficient triazine ring.

The Janssen "Chimney" & Scaffold Hopping

Dr. Paul Janssen and the Tibotec team (now Janssen) utilized a "scaffold hopping" strategy. By replacing the central triazine ring with a pyrimidine ring, they achieved two critical goals:

-

Chemical Stability: The pyrimidine ring is less susceptible to hydrolysis than triazine.

-

Retained Flexibility: Crucially, they maintained the amino-linkers (NH bridges) connecting the central ring to the "wings" (aryl groups).

This structure resembles a "horseshoe" or "U-shape," where the pyrimidine is the base, and the two aryl wings can rotate freely.

Synthesis Methodology: The Ludovici Protocol

The synthesis of Etravirine (TMC125) is a classic example of sequential nucleophilic aromatic substitution (

Core Protocol: Synthesis of TMC125

Based on Ludovici et al., Bioorg. Med. Chem. Lett. (2001)

Reagents:

-

Starting Material: 5-bromo-2,4,6-trichloropyrimidine (The bromine at C5 is critical for filling the "chimney" of the binding pocket).

-

Ammonia: For the final amination.

Step-by-Step Workflow:

-

Regioselective Substitution (C4 Position):

-

React 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile.

-

Condition: Basic conditions (DIPEA), 1,4-dioxane solvent.

-

Why: The C4 position is most reactive due to the directing effect of the ring nitrogen and the electron-withdrawing bromine.

-

-

Second Substitution (C6 Position):

-

React the intermediate with 4-hydroxy-3,5-dimethylbenzonitrile.

-

Condition: N-Methyl-2-pyrrolidone (NMP) or Dioxane, reflux.

-

Why: Requires higher energy (heat) as the ring is now less electron-deficient after the first substitution.

-

-

Aminolysis (C2 Position):

-

Displace the final chlorine at C2 with Ammonia (

). -

Condition: High pressure/temperature in a sealed vessel (100–120°C).

-

Result: Yields the final DAPY scaffold (Etravirine).[6]

-

Diagram 2: Synthetic Pathway of Etravirine

Caption: Sequential SNAr displacements on the pyrimidine core to assemble the DAPY scaffold.

The "Wiggle" Hypothesis (Torsional Flexibility)[2]

The defining characteristic of DAPYs is their ability to bind in multiple conformations.[2] This was famously described by Janssen and Arnold as "wiggling" and "jiggling."

-

Torsional Flexibility: The single bonds connecting the pyrimidine ring to the NH-linker and the O-linker allow the aryl wings to rotate.

-

Adaptability:

-

Wild Type: The molecule adopts a "butterfly" shape.

-

K103N Mutant: The molecule "wiggles" (rotates) to avoid steric clash with the mutated Asparagine residue.

-

Y181C Mutant: The molecule shifts ("jiggles") within the pocket to find new hydrophobic contacts (e.g., with Trp229) to compensate for the loss of the Tyrosine interaction.

-

Comparative Data: DAPY vs. First-Gen NNRTIs

The table below summarizes the fold-change in resistance (Shift in

| Compound | Wild Type ( | K103N (Fold Change) | Y181C (Fold Change) | L100I (Fold Change) |

| Nevirapine (1st Gen) | 50 | >100x (Resistant) | >100x (Resistant) | >50x |

| Efavirenz (1st Gen) | 2 | >20x (Resistant) | < 2x (Sensitive) | >10x |

| Etravirine (DAPY) | 1.4 | < 2x (Sensitive) | < 2x (Sensitive) | < 2x |

| Rilpivirine (DAPY-II) | 0.5 | < 2x (Sensitive) | < 2x (Sensitive) | < 2x |

Data synthesized from Ludovici et al. (2001) and Das et al. (2004).

Biological Evaluation & Crystallography

The validation of the DAPY scaffold was not just kinetic but structural. X-ray crystallography performed by Das and Arnold (CABM/Rutgers) provided the visual proof of the "wiggle" hypothesis.

-

Crystal Structures: Structures of RT complexed with TMC125 revealed that the inhibitor does not bind in a single rigid conformation.

-

Key Interactions:

-

Hydrogen Bonding: The NH linker forms a critical hydrogen bond with the backbone carbonyl of Lys101 . This interaction acts as an "anchor," holding the drug in place while the wings wiggle.

-

Pi-Stacking: The wings engage in pi-pi interactions with Tyr188 , Phe227 , and Trp229 .

-

Diagram 3: Mechanism of Action (The Anchor & Wiggle)

Caption: The DAPY molecule anchors to Lys101 and rotates its aryl wings to accommodate pocket mutations.

References

-

Ludovici, D. W., et al. (2001).[7] "Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, 11(17), 2235–2239.[7]

-

Janssen, P. A., et al. (2005).[8] "Human Immunodeficiency Virus Type 1 (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitors with a Diarylpyrimidine Pharmacophore." Journal of Medicinal Chemistry, 48(6), 1901–1909.[8]

-

Das, K., et al. (2004). "Roles of Conformational and Positional Adaptability in Structure-Based Design of TMC125-R165335 (Etravirine) and Related Non-nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 47(10), 2550–2560.

-

Guillemont, J., et al. (2005).[8] "Synthesis of Rilpivirine (TMC278): A New Potent NNRTI." Drugs of the Future, 30(5).

Sources

- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystallography and the design of anti-AIDS drugs: conformational flexibility and positional adaptability are important in the design of non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 4. Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]

- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etravirine synthesis - chemicalbook [chemicalbook.com]

- 8. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]

The N,6-Diphenyl-4-pyrimidinamine Scaffold in Medicinal Chemistry: Design, Synthesis, and CDK9-Targeted Applications

Executive Summary

The pursuit of highly selective kinase inhibitors is a central challenge in modern medicinal chemistry due to the high structural homology of ATP-binding sites across the kinome. The N,6-diphenyl-4-pyrimidinamine (also known as 4-anilino-6-phenylpyrimidine) scaffold has emerged as a privileged, highly tunable pharmacophore. By exploiting subtle conformational nuances in the ATP-binding pocket, this scaffold achieves exceptional selectivity for Cyclin-Dependent Kinase 9 (CDK9)[1]. This in-depth technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to develop and evaluate N,6-diphenyl-4-pyrimidinamine derivatives for applications in oncology and virology.

Mechanistic Rationale: Targeting CDK9 in Oncology and Virology

Unlike cell-cycle regulating CDKs (e.g., CDKs 1, 2, 4, and 6), CDK9 is a master regulator of transcription. It operates as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.

Oncology: Downregulation of Antiapoptotic Proteins

In transformed cancer cells, CDK9 phosphorylates Serine 2 (Ser2) on the carboxy-terminal domain (CTD) of RNA polymerase II (RNAPII)[2]. This phosphorylation event is strictly required for the transcriptional elongation of short-lived antiapoptotic proteins, most notably Mcl-1 and c-Flip[3].

-

Causality of Inhibition: By occupying the ATP-binding site of CDK9, N,6-diphenyl-4-pyrimidinamine derivatives halt RNAPII phosphorylation. The rapid depletion of Mcl-1 tips the cellular balance toward apoptosis, making CDK9 an exceptionally potent target in transcription-addicted malignancies[2].

Virology: Disrupting HIV-1 Replication

CDK9 is a validated host-cell target for HIV therapy. In resting cells, the CDK9/Cyclin T1 complex is sequestered in an inactive state by the HEXIM1 protein and the 7SK snRNP complex[2].

-

Causality of Viral Hijacking: During infection, the viral protein HIV-Tat binds to Cyclin T1, pulling CDK9 away from HEXIM1 and recruiting it to the viral TAR RNA[3]. This hijacks the host's transcription machinery to drive viral replication. Inhibiting CDK9 with the N,6-diphenyl-4-pyrimidinamine scaffold blocks this elongation step, suppressing viral replication without directly targeting mutable viral proteins[1].

Caption: CDK9/P-TEFb Signaling Pathway illustrating the intervention point of N,6-diphenyl-4-pyrimidinamine.

Structure-Activity Relationship (SAR) & Chemical Space

The general structure of these inhibitors involves a central pyrimidine ring that mimics the adenine base of ATP, forming critical hydrogen bonds with the kinase hinge region[4].

Table 1: SAR Optimization Matrix

| Scaffold Region | Modification Strategy | Mechanistic Rationale & Impact on Target Affinity |

| Pyrimidine Core | C2-Substitution (e.g., Methylsulfonyl) | Modulates hinge-binding electronics; enables late-stage chemoselective SNAr derivatization[5]. |

| N4-Aniline Ring | Para-Substitution (e.g., -NO₂, -OMe) | Probes the deep hydrophobic pocket of CDK9. Bulky electron-withdrawing groups enhance selectivity over CDK4[1]. |

| C6-Phenyl Ring | Meta-Substitution (e.g., -I, -Cl) | Interacts with the ribose-binding domain. Halogenation (e.g., 3-iodophenyl) improves pharmacokinetic stability and binding affinity[4]. |

Table 2: Representative Kinase Selectivity Profile

The N,6-diphenyl-4-pyrimidinamine nucleus exhibits a highly skewed selectivity profile, which is critical for minimizing off-target toxicity in clinical applications[1].

| Kinase Target | Primary Cellular Function | Typical IC₅₀ (nM) | Selectivity Fold (vs CDK9) |

| CDK9 / CycT1 | Transcription elongation | < 100 | 1x (Primary Target) |

| CDK4 / CycD1 | G1 phase progression | > 1,000 | > 10x |

| CDK1 / CycB | G2/M phase transition | > 10,000 | > 100x |

| CDK2 / CycE | G1/S phase transition | > 10,000 | > 100x |

| CDK7 / CycH | CAK / Transcription initiation | > 10,000 | > 100x |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of this scaffold must follow strict, self-validating protocols.

Chemoselective Synthesis Protocol